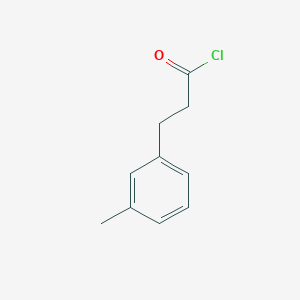
3-(3-Methylphenyl)propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)propanoyl chloride is an organic compound with the molecular formula C10H11ClO. It is an acyl chloride derivative of 3-(3-methylphenyl)propionic acid. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)propanoyl chloride typically involves the reaction of 3-(3-methylphenyl)propionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, where the acid is converted to the corresponding acyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of phosgene (COCl2) as a chlorinating agent is also common in large-scale production, although it requires stringent safety measures due to its toxicity.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methylphenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form 3-(3-methylphenyl)propionic acid and hydrochloric acid.
Friedel-Crafts Acylation: Used in the acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Hydrolysis: Conducted in aqueous medium at ambient conditions.
Friedel-Crafts Acylation: Requires anhydrous conditions and a Lewis acid catalyst.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aromatic Ketones: Formed by Friedel-Crafts acylation of aromatic compounds.
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)propanoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for studying biological pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylphenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity.
Comparación Con Compuestos Similares
3-Chloropropionyl chloride: Another acyl chloride with similar reactivity but different substituents.
Propionyl chloride: A simpler acyl chloride used in similar synthetic applications.
Benzoyl chloride: An aromatic acyl chloride with a benzene ring, used in the synthesis of aromatic ketones.
Uniqueness: 3-(3-Methylphenyl)propanoyl chloride is unique due to the presence of a methyl-substituted phenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional attributes.
Propiedades
Número CAS |
103040-39-7 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)propanoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3 |
Clave InChI |
YUJRWINEOOQPEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CCC(=O)Cl |
SMILES canónico |
CC1=CC(=CC=C1)CCC(=O)Cl |
Sinónimos |
Benzenepropanoyl chloride, 3-Methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















